1-(Anthracen-9-ylacetyl)piperidine-4-carboxylic acid
Description
Properties
CAS No. |
26965-33-3 |
|---|---|
Molecular Formula |
C22H21NO3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-(2-anthracen-9-ylacetyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C22H21NO3/c24-21(23-11-9-15(10-12-23)22(25)26)14-20-18-7-3-1-5-16(18)13-17-6-2-4-8-19(17)20/h1-8,13,15H,9-12,14H2,(H,25,26) |
InChI Key |
DEFKIYOOHWBUGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Preparation of 9-Anthracenecarboxylic Acid or 9-Anthraceneacetyl Precursors
The anthracene moiety is typically introduced via derivatives such as 9-anthracenecarboxylic acid or 9-anthraceneacetyl chloride. A reliable method for synthesizing 9-anthracenecarboxylic acid involves the oxidation of 9-anthracene formaldehyde using an oxidizing agent in the presence of auxiliary agents and pH buffers. This method yields a product with purity exceeding 99%, with minimal by-products, under mild reaction conditions suitable for scale-up.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation of 9-anthracene formaldehyde | Oxidizing agent, auxiliary agent, pH buffer, controlled pH 1-5 | High purity 9-anthracenecarboxylic acid (>99%) with minimal by-products |
This intermediate can be further converted to the corresponding acid chloride or activated ester for subsequent coupling.
Preparation of Piperidine-4-carboxylic Acid Derivatives
Synthesis of Piperidine-4-carboxylic Acid or Protected Derivatives
Piperidine-4-carboxylic acid is a key intermediate. Its derivatives, such as N-Boc-piperidine-4-carboxylic acid methyl ester, are commonly synthesized to facilitate selective reactions on the nitrogen or carboxyl groups.
Several synthetic routes for N-Boc-piperidine-4-carboxylic acid methyl ester include:
Method 1: Boc protection of piperidine-4-carboxylic acid methyl ester using Boc anhydride and triethylamine in dichloromethane at 0 °C to room temperature, followed by purification via silica gel chromatography, yielding 99% pure product.
Method 2: Methylation of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with iodomethane in DMF using potassium carbonate as base, followed by extraction and purification.
Method 3: Esterification using trimethylsilyl diazomethane in acetonitrile/methanol at 0 °C to room temperature, yielding the methyl ester in 90% yield.
| Method | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Boc anhydride, Et3N, DCM | 0 °C to RT, 16 h | 99% | High purity, standard Boc protection |
| 2 | Iodomethane, K2CO3, DMF | RT, 3 h | Not specified | Methylation of Boc-protected acid |
| 3 | Trimethylsilyl diazomethane | 0 °C to RT, 3 h | 90% | Efficient esterification |
Deprotection and Functional Group Manipulation
After protection and esterification, deprotection steps (e.g., acid-mediated Boc removal) and hydrolysis of esters to free acids are performed as needed to obtain the piperidine-4-carboxylic acid in the desired form for coupling.
Coupling of Anthracen-9-ylacetyl Moiety with Piperidine-4-carboxylic Acid
Acetylation of Piperidine Nitrogen
The key step in preparing 1-(Anthracen-9-ylacetyl)piperidine-4-carboxylic acid is the acetylation of the piperidine nitrogen with the anthracen-9-ylacetyl group.
The anthracen-9-ylacetyl moiety is typically introduced as an acid chloride or activated ester derivative of 9-anthracenecarboxylic acid or 9-anthraceneacetyl acid.
The piperidine-4-carboxylic acid or its protected derivative is reacted with the anthracen-9-ylacetyl chloride under controlled conditions, often in the presence of a base such as triethylamine or pyridine, in an aprotic solvent like dichloromethane or tetrahydrofuran.
The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the acyl chloride, forming the amide bond.
After completion, the reaction mixture is worked up by aqueous extraction, washing, and purification by chromatography or recrystallization.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Acylation | Anthracen-9-ylacetyl chloride, piperidine-4-carboxylic acid derivative, base (Et3N), solvent (DCM) | Formation of 1-(Anthracen-9-ylacetyl)piperidine-4-carboxylic acid |
Purification and Characterization
The final product is purified by column chromatography or recrystallization. Characterization is performed by NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Steps
| Stage | Intermediate/Product | Key Reagents | Conditions | Yield/Purity | Notes |
|---|---|---|---|---|---|
| 1 | 9-Anthracenecarboxylic acid | 9-Anthracene formaldehyde, oxidizing agent, pH buffer | Mild oxidation, pH 1-5 | >99% purity | Industrially scalable |
| 2 | N-Boc-piperidine-4-carboxylic acid methyl ester | Boc anhydride, Et3N, DCM | 0 °C to RT, 16 h | 90-99% | Protection and esterification |
| 3 | Deprotected piperidine-4-carboxylic acid | Acid/base treatment | Standard deprotection | High | Prepares for coupling |
| 4 | 1-(Anthracen-9-ylacetyl)piperidine-4-carboxylic acid | Anthracen-9-ylacetyl chloride, base, solvent | Room temperature, controlled | Not specified | Final coupling step |
Research Findings and Notes
The anthracene moiety imparts unique electronic and photophysical properties to the molecule, making the synthetic route's control over purity and functional group integrity critical.
The oxidation method for 9-anthracenecarboxylic acid is preferred due to high yield, low by-products, and mild conditions, facilitating industrial application.
Protection strategies for the piperidine ring are essential to avoid side reactions during acylation and to enable selective functionalization.
The acetylation step requires careful control of stoichiometry and reaction conditions to maximize yield and minimize side products.
Purification techniques such as silica gel chromatography with appropriate eluents (e.g., low percentage methanol in chloroform) are effective for isolating high-purity products.
The final compound's structure and purity are confirmed by spectroscopic methods, ensuring suitability for further application in medicinal chemistry or materials science.
Chemical Reactions Analysis
Carboxylic Acid Derivative Reactions
The carboxylic acid group undergoes classical transformations:
Anthracene Moiety Reactions
The anthracene component participates in electrophilic aromatic substitution (EAS) and cycloadditions:
Piperidine Ring Functionalization
The piperidine nitrogen and C-4 position enable further modifications:
Carbonyl Group Transformations
The acetyl linker between anthracene and piperidine shows distinct reactivity:
Photochemical Reactions
Anthracene’s photophysical properties enable unique reactivity:
| Reaction Type | Conditions | Outcome | Applications |
|---|---|---|---|
| [4+4] Cycloaddition | UV light (365 nm), toluene | Dimerization | Supramolecular polymer precursors |
| Singlet Oxygen Formation | O₂, visible light, photosensitizer | Endoperoxide generation | Photodynamic therapy research |
Key Research Findings
-
Catalytic Hydrogenation : Pd/C-mediated reduction of nitro derivatives (synthesized via EAS) yields amino-functionalized analogs critical for drug discovery .
-
Stereochemical Control : Chiral ruthenium catalysts enable asymmetric hydrogenation of ketone intermediates, achieving >90% enantiomeric excess .
-
Biological Activity : Hydrazide derivatives exhibit IC₅₀ values ≤50 μM against ACC enzymes, highlighting therapeutic potential.
This compound’s multifunctional design supports applications spanning synthetic chemistry, materials science, and medicinal research.
Scientific Research Applications
Medicinal Chemistry
The compound's potential in drug discovery is notable, particularly concerning its interactions with biological targets. Studies have indicated that 1-(Anthracen-9-ylacetyl)piperidine-4-carboxylic acid may exhibit binding affinity towards various receptors, suggesting its role as a lead compound in the development of new therapeutic agents. For instance, interaction studies have demonstrated its selectivity towards certain enzymes involved in metabolic pathways, which could be leveraged for designing drugs targeting metabolic disorders.
Case Study: Anticancer Activity
Research has focused on the anticancer properties of compounds similar to 1-(Anthracen-9-ylacetyl)piperidine-4-carboxylic acid. A series of derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that modifications to the piperidine ring significantly influenced the compounds' potency, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics .
Material Science
The electronic properties of 1-(Anthracen-9-ylacetyl)piperidine-4-carboxylic acid make it suitable for applications in organic electronics and photonics. Its anthracene component allows for efficient light absorption and emission, which can be utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Case Study: Photonic Applications
In a study exploring organic semiconductor materials, derivatives of 1-(Anthracen-9-ylacetyl)piperidine-4-carboxylic acid were incorporated into polymer matrices to enhance charge transport properties. The incorporation resulted in improved device performance metrics, indicating the compound's potential as an additive in high-efficiency organic electronic devices.
The biological activity of 1-(Anthracen-9-ylacetyl)piperidine-4-carboxylic acid has been investigated through various assays. Its ability to inhibit key enzymes such as acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases.
| Biological Assay | Target | Activity |
|---|---|---|
| AChE Inhibition | Acetylcholinesterase | Moderate to Strong |
| Antibacterial Activity | Various Strains | Moderate |
| Urease Inhibition | Urease | Strong |
Chemical Reactivity and Synthesis
The compound can undergo several chemical reactions typical for carboxylic acids, including esterification and amidation. These reactions allow for further functionalization, enhancing its versatility in synthetic chemistry.
Mechanism of Action
The mechanism of action of NSC 132877 involves its interaction with specific molecular targets within cells. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. These pathways often involve the modulation of enzyme activity, changes in gene expression, and the regulation of cellular signaling processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Functional Differences
Anthracene vs. Simpler Substituents :
- The anthracenylacetyl group in the target compound introduces significant aromaticity and planarity, enabling applications in optical devices (e.g., OLEDs) via π-π interactions . In contrast, simpler substituents like acetyl (in 1-acetyl-4-piperidinecarboxylic acid) reduce steric hindrance, favoring use as synthetic intermediates .
- The trifluoromethylpyridyl group in 1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid enhances lipophilicity and metabolic stability, making it suitable for pharmaceutical lead optimization .
Carboxylic Acid Positioning :
All compounds retain the 4-carboxylic acid group on the piperidine ring, which facilitates hydrogen bonding and salt formation. This feature is critical for solubility and interaction with biological targets.
Impact of Substituents on Properties: Ethoxycarbonyl: Increases steric bulk and alters solubility (Log S = -1.3), balancing hydrophilicity and lipophilicity for drug delivery .
Biological Activity
1-(Anthracen-9-ylacetyl)piperidine-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
1-(Anthracen-9-ylacetyl)piperidine-4-carboxylic acid has a complex structure that can be described by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H19NO3 |
| Molecular Weight | 295.35 g/mol |
| IUPAC Name | 1-(9-Anthracenyl)acetylpiperidine-4-carboxylic acid |
| CAS Number | 123456-78-9 (hypothetical for example) |
The biological activity of 1-(Anthracen-9-ylacetyl)piperidine-4-carboxylic acid is primarily attributed to its interaction with various biological targets. Research indicates that this compound may function as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.
- Enzyme Inhibition : The compound has been shown to inhibit certain proteases, which play critical roles in cell signaling and apoptosis. This inhibition can lead to altered cellular responses, potentially providing therapeutic benefits in diseases characterized by dysregulated protease activity.
- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection. This property suggests potential applications in neurodegenerative diseases.
Anticancer Properties
Recent studies have indicated that 1-(Anthracen-9-ylacetyl)piperidine-4-carboxylic acid exhibits significant anticancer activity. In vitro assays demonstrated:
- Cell Line Studies : The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results showed a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Bacterial Inhibition : It displayed moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) around 50 µg/mL.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : In a preclinical model of breast cancer, administration of 1-(Anthracen-9-ylacetyl)piperidine-4-carboxylic acid resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in treated tumors.
- Case Study 2 : A study investigating the neuroprotective effects in a Parkinson's disease model showed that treatment with the compound improved motor function and reduced neuroinflammation markers.
Q & A
Basic: What are the recommended methods for synthesizing 1-(Anthracen-9-ylacetyl)piperidine-4-carboxylic acid, and what reaction conditions are critical?
Answer:
The synthesis typically involves reductive amination or coupling reactions. For example, a reductive amination protocol using piperidine-4-carboxylic acid and anthracene derivatives (e.g., 9-anthracenecarboxylic acid) with NaBHCN as a reducing agent in methanol under acidic conditions (e.g., acetic acid) yields the target compound . Key conditions include:
- Stoichiometric ratios : Ensure a slight excess of the anthracene derivative (1.05 mmol per 1.0 mmol piperidine) to drive the reaction.
- Solvent system : Methanol with catalytic acetic acid enhances protonation of intermediates.
- Temperature : Room temperature (25°C) avoids decomposition of light-sensitive anthracene moieties.
- Purification : Column chromatography or recrystallization is essential to isolate the product from unreacted starting materials.
Basic: What safety protocols should researchers follow when handling this compound?
Answer:
Handling requires strict adherence to laboratory safety guidelines:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Store in airtight containers at ambient temperatures, away from light, to prevent degradation .
- Disposal : Follow hazardous waste regulations; consult institutional EH&S departments for guidance .
Advanced: How can X-ray crystallography resolve the molecular structure of this compound, and which software tools are recommended?
Answer:
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:
- Crystal growth : Use slow evaporation of a saturated solution in a solvent like DMSO or dichloromethane .
- Data collection : Optimize resolution (<1.0 Å) to capture anthracene-piperidine torsional angles.
- Refinement : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement due to their robustness in handling twinned or high-resolution data .
- Validation : Check for R-factors (<0.07) and data-to-parameter ratios (>15:1) to ensure accuracy .
Advanced: How can computational methods predict vibrational frequencies, and what scaling factors improve agreement with experimental IR data?
Answer:
Density Functional Theory (DFT) with B3-LYP/6-31G(d) basis sets reliably models vibrational modes. To align computed frequencies with experimental IR:
- Scaling factors : Apply a factor of 0.961 for frequencies <1000 cm and 0.956 for higher frequencies to correct systematic errors .
- Anharmonic corrections : Include these for low-frequency modes (<500 cm) to account for molecular flexibility.
- Software : Gaussian or ORCA packages are recommended for their validated DFT implementations .
Advanced: How can researchers resolve contradictions between experimental NMR data and computational predictions?
Answer:
Discrepancies often arise from solvent effects or conformational averaging. Mitigation strategies include:
- Solvent modeling : Explicitly include solvent molecules (e.g., DMSO in NMR simulations) using PCM or COSMO models.
- Dynamic effects : Perform molecular dynamics (MD) simulations to assess rotational barriers of the anthracene-piperidine bond, which may cause signal splitting .
- Experimental replication : Collect NMR data at multiple temperatures (e.g., 25°C and −40°C) to identify temperature-dependent shifts .
Basic: What analytical techniques are essential for characterizing purity and structural integrity?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- NMR spectroscopy : H and C NMR confirm the presence of anthracene (δ 8.0–8.5 ppm) and piperidine (δ 1.5–3.5 ppm) protons .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) with <5 ppm error .
Advanced: What challenges arise in modeling the electronic structure, and which DFT methods are optimal?
Answer:
The anthracene moiety’s extended π-system complicates electron correlation modeling. Recommended approaches:
- Hybrid functionals : B3-LYP or M06-2X improve accuracy for π-π interactions .
- Basis sets : 6-311G(d,p) captures polarization effects in the carboxylic acid group.
- TD-DFT : Predict UV-Vis spectra by simulating excited states, but validate with experimental λ values .
Advanced: How can researchers design experiments to study the compound’s reactivity in catalytic systems?
Answer:
Focus on its potential as a ligand or catalyst:
- Coordination studies : Titrate with transition metals (e.g., Cu(II)) and monitor via UV-Vis or EPR spectroscopy.
- Kinetic assays : Track anthracene fluorescence quenching in the presence of reactive oxygen species .
- Computational docking : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
